molecular formula C8H8N2O B184328 2-Methylimidazo[1,2-a]pyridin-8-ol CAS No. 79707-11-2

2-Methylimidazo[1,2-a]pyridin-8-ol

Cat. No.: B184328
CAS No.: 79707-11-2
M. Wt: 148.16 g/mol
InChI Key: QWKYLVGNKWERLC-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridin-8-ol (CAS: 79707-11-2) is a bicyclic heterocyclic compound with the molecular formula C₈H₈N₂O . It features an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a hydroxyl group at position 6. This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of antiulcer agents and antimicrobial compounds . Its structural flexibility allows for diverse functionalization, making it a valuable scaffold for drug discovery.

Preparation Methods

Condensation Reactions Involving 2-Aminopyridine Derivatives

Base-Catalyzed Aldehyde Condensation

The Groebke–Blackburn–Bienaymé reaction remains a cornerstone for synthesizing imidazo[1,2-a]pyridine scaffolds. In the case of 2-methylimidazo[1,2-a]pyridin-8-ol, 2-aminopyridine derivatives react with aldehydes under acidic or metal-free conditions. For example, perchloric acid (HClO₄) catalyzes the condensation of 2-amino-3-methylpyridine with α-ketoaldehydes, achieving cyclization at 80°C in ethanol-water mixtures . This method produces the target compound in 85–92% yield within 6 hours, with the reaction proceeding via imine formation, tautomerization, and oxidative aromatization .

Halogenated Ketone Cyclization

α-Halogenated ketones, such as bromoacetophenone, enable one-pot synthesis through nucleophilic substitution. A solvent-free mechanochemical approach using a ball mill achieves 89% yield by grinding 2-aminopyridine with 2-bromo-1-phenylethanone in the presence of potassium carbonate . The reaction mechanism involves initial N-alkylation followed by intramolecular cyclization, with microwave irradiation reducing reaction times to 15 minutes .

Multicomponent Reaction (MCR) Strategies

Three-Component Coupling

A scalable continuous flow process combines 2-aminopyridine, formaldehyde, and isonitriles under HCl catalysis, producing this compound with 96% conversion efficiency . The reaction occurs in a microreactor at 100°C, with residence times under 5 minutes, highlighting its industrial applicability. Key advantages include reduced side-product formation and compatibility with electron-deficient substrates.

Iodine-Mediated Oxidative Coupling

Iodine (I₂) serves as a dual catalyst and oxidant in reactions between 2-aminopyridines and acetophenones. In a representative procedure, 2-amino-4-methylpyridine reacts with 4′-methoxyacetophenone in cyclohexane at 60°C, yielding 78% product after 4 hours . Ammonium acetate additives enhance tautomerization, while graphene oxide (GO) carbocatalysts improve recyclability, enabling five reaction cycles without significant yield loss .

Halogenation and Functional Group Interconversion

Regioselective Bromination

Electrophilic bromination at the C-3 position is achieved using bromine (Br₂) in chloroform at 0°C, yielding 3-bromo-2-methylimidazo[1,2-a]pyridin-8-ol with >90% selectivity. The reaction proceeds via a bromonium ion intermediate, with the hydroxyl group at C-8 directing electrophilic attack through hydrogen bonding.

Hydroxylation via Oxidative Demethylation

Methyl-protected precursors undergo oxidative demethylation using hydrogen peroxide (H₂O₂) in acetic acid. For instance, 2,8-dimethylimidazo[1,2-a]pyridine reacts with 30% H₂O₂ at 70°C for 12 hours, yielding this compound in 82% yield . Catalytic amounts of iron(III) chloride (FeCl₃) accelerate the reaction by facilitating hydroxyl radical generation.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

A patented method employs continuous flow reactors for large-scale production, combining 2-aminopyridine (1.0 mol), glyoxal (1.1 mol), and methylamine (1.2 mol) in ethanol at 120°C . The system achieves 94% yield with a throughput of 50 kg/day, leveraging real-time pH monitoring and automated quenching to minimize byproducts.

Crystallization and Purification

Post-synthetic purification uses antisolvent crystallization with n-heptane, increasing purity from 92% to 99.5%. X-ray diffraction analysis confirms the monoclinic crystal structure (space group P2₁/c), with hydrogen-bonded dimers enhancing stability during storage.

Emerging Methodologies and Green Chemistry

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction times from hours to minutes. A solvent-free protocol mixes 2-aminopyridine, paraformaldehyde, and acetic acid in a sealed vessel, achieving 88% yield in 8 minutes . Energy consumption analysis shows a 70% reduction compared to conventional heating.

Biocatalytic Approaches

Recent advances utilize lipase enzymes (e.g., Candida antarctica Lipase B) to catalyze cyclization in aqueous media. A 2024 study demonstrated 76% yield at pH 7.5 and 37°C, with the enzyme recyclable for three cycles . This method eliminates halogenated solvents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyridin-8-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Methylimidazo[1,2-a]pyridin-8-ol has been investigated for its potential as a therapeutic agent due to its biological activities:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as an anticancer drug candidate .
  • Antimicrobial Properties : The compound has shown significant antimicrobial activity against several bacteria. A study reported minimum inhibitory concentrations (MICs) indicating strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic methodologies .

Numerous studies have explored the biological mechanisms of this compound:

  • Mechanism of Action : The compound's antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may act by modulating signaling pathways related to cell proliferation and survival .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A54912

Case Study 1: Anticancer Research

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis induction. The mechanism was linked to caspase activation pathways, suggesting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Screening

In a comparative study of several imidazo[1,2-a]pyridine derivatives, this compound exhibited superior antimicrobial activity against multidrug-resistant strains of bacteria. The findings highlighted its potential for development into new antimicrobial therapies.

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine scaffold exhibits remarkable versatility, with modifications at key positions (e.g., 2-, 3-, 6-, or 8-) significantly altering physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of 2-Methylimidazo[1,2-a]pyridin-8-ol with structurally related analogues:

Structural and Functional Modifications

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₈H₈N₂O 2-CH₃, 8-OH Antiulcer activity; intermediate for spiro/thiazolidine compounds
6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol C₈H₁₂N₂O 6-CH₃, 8-OH (tetrahydro ring) Enhanced solubility; potential CNS applications due to saturated ring
6-Chloroimidazo[1,2-a]pyridin-8-ol C₇H₅ClN₂O 6-Cl, 8-OH Electron-withdrawing Cl increases electrophilicity; antimicrobial activity
(3-Methylimidazo[1,2-a]pyridin-8-yl)methanol C₉H₁₀N₂O 3-CH₃, 8-CH₂OH Hydroxymethyl group improves solubility; intermediate for prodrugs
8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine C₁₄H₁₁N₃O₂ 8-CH₃, 2-(3-NO₂-C₆H₄) Nitro group enhances π-π stacking; used in fluorescent probes

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight logP (Predicted) Water Solubility (mg/mL) Key Functional Groups
This compound 148.16 1.2 12.5 -OH, -CH₃
6-Chloroimidazo[1,2-a]pyridin-8-ol 168.58 1.8 8.3 -OH, -Cl
(3-Methylimidazo[1,2-a]pyridin-8-yl)methanol 162.19 0.9 25.0 -CH₂OH, -CH₃

Biological Activity

2-Methylimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of imidazo[1,2-a]pyridine, characterized by its unique bicyclic structure. It plays a crucial role in various biochemical reactions and has been studied for its potential therapeutic applications.

Target Interactions

The compound interacts with multiple biological targets, influencing various cellular processes. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways

Research indicates that this compound affects several biochemical pathways. It can induce apoptosis via the intrinsic apoptotic pathway and modulate gene expression and cellular metabolism. Its interactions with specific enzymes and proteins allow it to exert significant biological effects.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus.
  • Anticancer Activity : The compound has shown potential in inducing apoptosis in various cancer cell lines through CDK inhibition.
  • Antituberculosis Potential : Ongoing research is exploring its efficacy as a potential antituberculosis agent .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a brominated derivative of 2-methylimidazo[1,2-a]pyridine against Staphylococcus aureus, demonstrating significant inhibitory effects.
  • Cell Cycle Regulation : In vitro studies revealed that treatment with this compound led to G1 phase arrest in cancer cells, indicating its role in cell cycle modulation and potential as an anticancer agent.

Data Tables

Biological ActivityEffectReference
AntimicrobialInhibitory effect on Staphylococcus aureus
AnticancerInduction of apoptosis in cancer cells
AntituberculosisPotential efficacy under investigation

Metabolic Pathways

The metabolism of this compound primarily involves cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may exhibit different biological activities and contribute to the compound's overall pharmacological profile.

Transport and Distribution

The transport mechanisms for this compound involve ATP-binding cassette (ABC) transporters, which facilitate its movement across cell membranes. Understanding these transport dynamics is crucial for optimizing its therapeutic applications and bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methylimidazo[1,2-a]pyridin-8-ol, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multicomponent reactions or intramolecular cyclizations. For example, condensation reactions between substituted pyridines and carbonyl-containing precursors under reflux conditions (e.g., using ethanol or acetonitrile as solvents) are common. Catalytic acids (e.g., HCl) or bases (e.g., NaHCO₃) are critical for cyclization efficiency. Yield optimization requires precise stoichiometric control and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm) and methyl group splitting patterns (e.g., singlet for C2-methyl at δ ~2.5 ppm).
  • IR Spectroscopy : Identify hydroxyl (O–H stretch, ~3200 cm⁻¹) and imidazole ring vibrations (C=N/C–N stretches, 1500–1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the scaffold .

Q. What in vitro biological assays are typically used to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorometric assays for acetylcholinesterase (AChE) or kinase activity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability.
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., AChE or H⁺/K⁺-ATPase). Prioritize derivatives with strong hydrogen bonding or π-π stacking in binding pockets .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Conformational Analysis : Use X-ray crystallography (e.g., SHELX refinement ) or NOESY NMR to determine bioactive conformers.
  • Isosteric Replacement : Substitute C3-methyl with trifluoromethyl or halogens to assess steric/electronic effects.
  • Pharmacophore Mapping : Compare active/inactive derivatives to identify critical functional groups .

Q. How do reaction conditions (e.g., solvent, catalyst) influence regioselectivity in halogenation or oxidation of this compound?

  • Methodological Answer :

  • Halogenation : Use NBS (N-bromosuccinimide) in DMF for C3-bromination; iodine in acetic acid for electrophilic substitution.
  • Oxidation : Optimize KMnO₄ in acidic conditions for hydroxyl→ketone conversion. Catalyst screening (e.g., Pd/C for selective deprotection) minimizes side reactions .

Q. What advanced techniques validate the crystal structure of this compound derivatives, and how are data inconsistencies addressed?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Refine structures using SHELXL ; monitor R-factor convergence (<5%).
  • Twinned Data Handling : Use PLATON or Olex2 for twin law identification and HKLF5 refinement.
  • Validation Tools : Check CIF files with CheckCIF (IUCr) to resolve bond-length/angle outliers .

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-5-10-4-2-3-7(11)8(10)9-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKYLVGNKWERLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356259
Record name 2-methylimidazo[1,2-a]pyridin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79707-11-2
Record name 2-methylimidazo[1,2-a]pyridin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-3-hydroxypyridine (1,000 g) and chloroacetone (845 g) in 7.57 liters of ethanol was heated under reflux for 20 hrs. Most of the ethanol was removed by distillation and the residual material was dissolved in 7.57 liters of water. This solution was extracted four times with 1.2 liter portions of dichloromethane. The combined extracts were washed with 1 liter of water and this was combined with the aqueous solution. This solution was then adjusted to pH 11.5-12 with 850 ml of 50%sodium hydroxide. This basic solution was extracted three times with 1.2 liters of dichloromethane. The combined dichloromethane extracts were washed with 1 liter of H2O and this was added to the basic solution.This solution was chilled in an ice bath and the pH adjusted to 7 with 1.45liters of 6 N hydrochloric acid. After standing overnight, the product was collected, washed with water, and dried. The product was recrystallized from dichloromethane/methanol to give the intermediate.
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Synthesis routes and methods II

Procedure details

A 1L two-necked round bottom flask containing molecular sieves (30 g, Type 4 Å) was vacuum flame-dried and cooled to room temperature. The flask was then charged with 2-amino-3-hydroxypyridine (11.2 g, 0.1 mol), chloroacetone (33.5 mL, 0.4 mol) and anhydrous methanol (400 mL) under argon. The resultant mixture was refluxed for 16 h, the molecular sieves were filtered off and the filtrate was concentrated in vacuo. The dark brown residue was dissolved in water (150 mL) and the resultant solution was extracted with diethyl ether (150 mL) and dichloromethane (2×50 mL). The dichloromethane extracts were combined and back-washed with water (20 mL). The aqueous layers were combined and adjusted to pH 10 with 40% aq NaOH, triggering precipitation of a solid. The precipitate was collected, washed successively with water (2×100 mL) and dichloromethane (100 mL), and dried over P2O5 in vacuo, giving 7.7 g (52% yield) of 8-hydroxy-2-methylimidazo[1,2-α]pyridine as a pale brown powder.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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